molecular formula C8H6F3NO2 B1294962 4-(Trifluoromethoxy)benzamide CAS No. 456-71-3

4-(Trifluoromethoxy)benzamide

Cat. No. B1294962
CAS RN: 456-71-3
M. Wt: 205.13 g/mol
InChI Key: IDIXWLCRJFBQJA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzamide is a compound with the molecular formula C8H6F3NO2 . It is a benzamidoxime (BAO) derivative containing an amidoxime functional group .


Synthesis Analysis

The trifluoromethoxy benzene was prepared via fluorination by anhydrous HF of the trichloromethoxy benzene at 80 °C, which then underwent nitration and reduction by Fe/HCl affording 4-trifluoromethoxyaniline . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethoxy)benzamide is InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) . The Canonical SMILES is C1=CC(=CC=C1C(=O)N)OC(F)(F)F .


Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Trifluoromethoxy)benzamide is 205.13 g/mol . It has a topological polar surface area of 52.3 Ų . The compound has a rotatable bond count of 2 . The boiling point is 155-156 °C .

Scientific Research Applications

Polymer Synthesis

4-(Trifluoromethoxy)benzamide plays a significant role in the synthesis of polyamides with specific properties. Research has shown the successful synthesis of poly(p-benzamide) with defined molecular weights and low polydispersity, utilizing a chain-growth polycondensation method. This synthesis involves the use of aromatic polyamides that include 4-octyloxybenzyl groups as a protecting group on the nitrogen of the amide linkage. The deprotection of this group can be achieved completely with trifluoroacetic acid without breaking the amide linkage. The significance of this method is demonstrated in the synthesis of block copolymers, which shows the potential for producing materials with distinct properties (Yokozawa et al., 2002).

Anti-Tuberculosis Applications

In the field of medicinal chemistry, derivatives of 4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their anti-tuberculosis properties. Studies have reported the synthesis of novel derivatives showing promising in vitro anti-tuberculosis activity against Mycobacterium tuberculosis. These studies also evaluated the cytotoxicity of these compounds and found them to be non-cytotoxic, suggesting a potential for developing new anti-tuberculosis drugs (Nimbalkar et al., 2018).

Mosquito Control

Certain substituted benzamides, including those with 4-(trifluoromethoxy) functional groups, have shown effectiveness as mosquito development inhibitors. Compounds like SIR-8514, which incorporate this functional group, have been demonstrated to control larval populations of specific mosquito species at low application rates. This research highlights the potential of these compounds in mosquito control strategies (Schaefer et al., 1978).

Material Science and Chemistry

In material science and synthetic chemistry, the trifluoromethoxy group, including its incorporation in benzamides, has been studied for its unique electron-withdrawing properties. This group is noted for its capacity to promote hydrogen/metal permutation at the ortho position of aromatic compounds. Its long-range effect is significant, considerably lowering the basicity of arylmetal compounds, even when located in a more remote meta or para position. This property makes it a valuable group for specific synthetic applications (Castagnetti & Schlosser, 2002).

Safety And Hazards

4-(Trifluoromethoxy)benzamide should be handled with care. Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear protective clothing when risk of exposure occurs .

Future Directions

While there is limited information available on the future directions of 4-(Trifluoromethoxy)benzamide, the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make it an important research hotspot . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, has received significant attention .

properties

IUPAC Name

4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXWLCRJFBQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073187
Record name Benzamide, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzamide

CAS RN

456-71-3
Record name Benzamide, 4-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 456-71-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
SR Chen, YY Ke, TK Yeh, SY Lin, LC Ou… - European journal of …, 2017 - Elsevier
μ-Opioid receptor (MOR) agonists are analgesics used clinically for the treatment of moderate to severe pain, but their use is associated with severe adverse effects such as respiratory …
Number of citations: 12 www.sciencedirect.com
Z Dang, L Zhu, W Lai, H Bogerd, KH Lee… - ACS Medicinal …, 2016 - ACS Publications
… Among them, 12d with an N-(1-butyl)-4-trifluoromethoxy-benzamide side chain showed the most potent anti-HIV-1 activity with EC 50 at 0.69 μM. Aloperine derivatives inhibited both X4 …
Number of citations: 69 pubs.acs.org
V Prabhakar, KS Babu… - Asian Journal of …, 2017 - search.proquest.com
The final compounds were screened for their anti-bacterial activity against Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis) from Gram positive group of bacteria and …
Number of citations: 3 search.proquest.com
D Nguyen, C Lemos, L Wortmann, K Eis… - Journal of medicinal …, 2018 - ACS Publications
The availability of a chemical probe to study the role of a specific domain of a protein in a concentration- and time-dependent manner is of high value. Herein, we report the identification …
Number of citations: 40 pubs.acs.org
GA Naclerio, NS Abutaleb, M Alhashimi… - International Journal of …, 2021 - mdpi.com
The Centers for Disease Control and Prevention (CDC) recognizes Neisseria gonorrhoeae as an urgent-threat Gram-negative bacterial pathogen. Additionally, resistance to frontline …
Number of citations: 11 www.mdpi.com
S Mikami, S Sasaki, Y Asano, O Ujikawa… - Journal of Medicinal …, 2017 - ACS Publications
Herein, we describe the discovery of a potent, selective, brain-penetrating, in vivo active phosphodiesterase (PDE) 2A inhibitor lead series. To identify high-quality leads suitable for …
Number of citations: 41 pubs.acs.org
KT Nguyen, CF Claiborne, JA McCauley… - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of cyclic benzamidines was synthesized and shown to exhibit NR2B-subtype selective NMDA antagonist activity. Compound 29 is orally active in a carrageenan-induced …
Number of citations: 29 www.sciencedirect.com
P Ravichandiran, J Athinarayanan, D Premnath… - … Acta Part A: Molecular …, 2015 - Elsevier
A novel series of 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one derivatives have been synthesized and examined for their in vitro antibacterial activity …
Number of citations: 18 www.sciencedirect.com
Z Yang, Y Cai, S Mao, Q Wu, M Zhu, X Cao… - European Journal of …, 2023 - Elsevier
P-glycoprotein (P-gp) is one of the drug efflux transporters that triggers multidrug resistance (MDR) in cells. Herein, by utilizing the strategies of active skeleton splicing and structural …
Number of citations: 1 www.sciencedirect.com
MV Papadopoulou, WD Bloomer… - Journal of Medicinal …, 2012 - ACS Publications
A series of novel 3-nitro-1H-1,2,4-triazole-based (and in some cases 2-nitro-1H-imidazole-based) amides and sulfonamides were characterized for their in vitro antitrypanosomal and …
Number of citations: 116 pubs.acs.org

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